Cas no 20925-31-9 (Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-
- 2,3,5,6-Tetrafluorophenyl isothiocyanate
- A815025
- 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene #
- C7HF4NS
- 1, 2, 4, 5-tetrafluoro-3-isothiocyanatobenzene
- FT-0609432
- 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene
- Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto-
- 1,2,4,5-tetrakis(fluoranyl)-3-isothiocyanato-benzene
- 207981-49-5
- MFCD00041043
- DTXSID80175083
- AKOS015853329
- FS-5001
- FT-0676249
- Benzene, 1,2,4,5-tetrafluoro-3-isothiocyanato-
- 20925-31-9
- A814918
- SCHEMBL1457358
-
- Inchi: 1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H
- InChI Key: QUNNLKBODYSOQL-UHFFFAOYSA-N
- SMILES: S=C=NC1C(=C(C=C(C=1F)F)F)F
Computed Properties
- Exact Mass: 206.97700
- Monoisotopic Mass: 206.97658286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 44.4Ų
Experimental Properties
- Density: 1,5 g/cm3
- Boiling Point: 98°C 22mm
- Refractive Index: 1.558
- PSA: 44.45000
- LogP: 2.97730
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- Security Information
- Hazard Category Code: 23/24/25-36
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- HazardClass:KEEP COLD, LACHRYMATOR, TOXIC
- Risk Phrases:R23/24/25
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A292084-1g |
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile |
20925-31-9 | 95+% | 1g |
$99.0 | 2025-02-22 | |
| Ambeed | A292084-5g |
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile |
20925-31-9 | 95+% | 5g |
$295.0 | 2025-02-22 | |
| A2B Chem LLC | AF28564-2g |
Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto- |
20925-31-9 | 99% | 2g |
$178.00 | 2024-04-20 | |
| A2B Chem LLC | AF28564-10g |
Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto- |
20925-31-9 | 99% | 10g |
$467.00 | 2024-04-20 |
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- Suppliers
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Additional information on Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto (CAS No. 20925-31-9): A Comprehensive Overview
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto, identified by its Chemical Abstracts Service number (CAS No. 20925-31-9), is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of halogenated nitriles and features a unique structure characterized by four chlorine atoms and a thiol group at the 4-position of the benzene ring. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular structure of Benzonitrile,2,3,5,6-tetrachloro-4-mercapto consists of a benzene core substituted with chlorine atoms at the 2, 3, 5, and 6 positions, along with a thiol (-SH) group at the 4-position. This arrangement creates a highly reactive molecule that can participate in diverse chemical transformations. The chlorine atoms enhance electrophilic substitution reactions, while the thiol group allows for nucleophilic additions and oxidations. Such reactivity makes it an intriguing subject for researchers exploring novel synthetic pathways and functional materials.
In recent years, the interest in Benzonitrile,2,3,5,6-tetrachloro-4-mercapto has been driven by its potential applications in pharmaceutical development. Researchers have been investigating its role as a precursor in the synthesis of bioactive molecules. Specifically, the compound's ability to undergo nucleophilic substitution reactions has been exploited to introduce various functional groups into complex molecular frameworks. This capability is particularly valuable in drug discovery efforts aimed at developing new therapeutic agents with enhanced efficacy and selectivity.
One of the most compelling aspects of Benzonitrile,2,3,5,6-tetrachloro-4-mercapto is its versatility in medicinal chemistry. The presence of both halogenated and sulfur-containing functional groups provides multiple points for chemical modification. For instance, the thiol group can be oxidized to form disulfides or conjugated with other biomolecules via disulfide bonds. Additionally, the chlorine atoms can be displaced by nucleophiles to introduce aryl or heteroaryl groups into the molecule. These transformations have enabled the synthesis of structurally diverse compounds that exhibit promising biological activities.
Recent studies have highlighted the utility of Benzonitrile,2,3,5,6-tetrachloro-4-mercapto in the development of novel antimicrobial agents. The combination of halogenation and thiolation creates a scaffold that can interact with biological targets in unique ways. For example, derivatives of this compound have shown activity against resistant bacterial strains by disrupting essential metabolic pathways or interfering with bacterial cell wall synthesis. Such findings underscore the importance of exploring structurally complex molecules like Benzonitrile,2,3,5,6-tetrachloro-4-mercapto as potential leads for next-generation antibiotics.
The synthetic methodologies involving Benzonitrile,2,3,5,6-tetrachloro-4-mercapto have also seen significant advancements. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled more efficient and selective modifications of its structure. These methods have not only improved yields but also allowed for the introduction of additional functional groups with minimal side reactions. As a result,the compound has become an indispensable tool for synthetic chemists working on complex molecule construction.
The environmental and safety considerations associated with handling Benzonitrile,2,3,5,6-tetrachloro-4-mercapto are also important aspects to address. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures should still be followed to ensure safe laboratory practices。 This includes using appropriate personal protective equipment (PPE) such as gloves、goggles,and lab coats when working with this compound。 Additionally, good ventilation and proper waste disposal methods should be employed to minimize exposure risks.
The future prospects for research on Benzonitrile, 2, 3, 5, 6-tetrachloro, 4-*mercapto* are exciting and multifaceted。 As computational chemistry techniques continue to advance,the design and optimization of derivatives based on this scaffold will become more efficient。 Furthermore, interdisciplinary approaches combining organic synthesis、medicinal chemistry,and computational biology will likely uncover new applications for this versatile compound。 The integration of machine learning algorithms into drug discovery pipelines may also accelerate the identification of novel bioactive molecules derived from Benzonitrile, 2, 3, 5, 6-tetrachloro, 4-*mercapto*。
In conclusion,Benzonitrile, 2, 3, 5, 6-tetrachloro, 4-*mercapto* (CAS No. 20925-31-9) represents a fascinating compound with significant potential in pharmaceutical research。 Its unique structural features enable diverse chemical transformations that are valuable for synthesizing bioactive molecules。 Recent studies highlight its utility in developing antimicrobial agents and other therapeutic agents, while advancements in synthetic methodologies continue to expand its applications。 As research progresses,this compound will undoubtedly remain an important tool for chemists and pharmacologists exploring new frontiers in drug discovery。
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